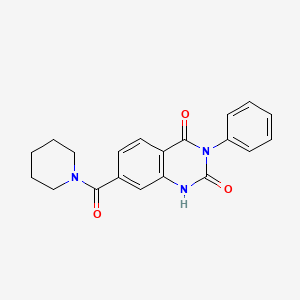![molecular formula C16H21N3OS B5762102 3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)
3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has been widely studied for its potential use in various scientific research applications. It is commonly referred to as "compound X" in the scientific literature.
Mechanism of Action
The mechanism of action of compound X is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. It has also been shown to modulate ion channels, which may contribute to its cytotoxic and antimicrobial effects.
Biochemical and Physiological Effects:
Compound X has been shown to induce apoptosis (programmed cell death) in cancer cells, which is thought to be one of the main mechanisms of its cytotoxic activity. It has also been shown to disrupt bacterial cell membranes, leading to cell death. In addition, it has been shown to modulate ion channels, which may have implications for its use in treating various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its potent cytotoxic and antimicrobial activity, which makes it a useful tool for studying the mechanisms of cancer and bacterial cell death. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on compound X. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of interest is its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains. Finally, further research is needed to fully understand the mechanism of action of compound X and its potential use in treating various diseases.
Synthesis Methods
The synthesis of 3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 4-methylpiperidine-4-carboxylic acid with thionyl chloride to form 4-methylpiperidine-4-carbonyl chloride. This intermediate is then reacted with 2-mercapto-3-phenylquinazoline in the presence of a base to form the final product.
Scientific Research Applications
Compound X has been studied for its potential use in various scientific research applications, including as an anticancer agent, an antimicrobial agent, and a modulator of ion channels. Studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial activity against a range of bacteria and fungi.
properties
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-12-6-8-18(9-7-12)10-11-19-15(20)13-4-2-3-5-14(13)17-16(19)21/h2-5,12H,6-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSNKSGKVUZDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)
![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)



![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)

![2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5762092.png)

![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)
